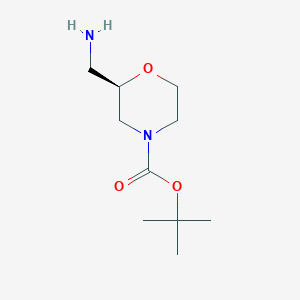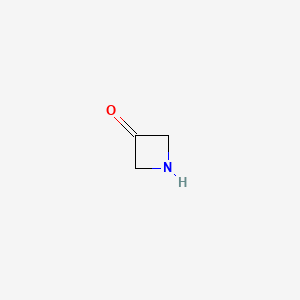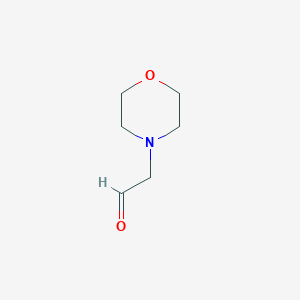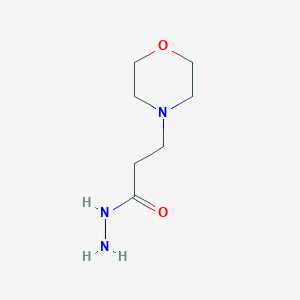
3-Morpholin-4-ylpropanohydrazide
説明
Morpholine derivatives are a class of compounds that have garnered significant attention in medicinal chemistry due to their biological activities. These compounds often serve as key pharmacophores or intermediates in the synthesis of various biologically active molecules, particularly those with potential applications in cancer treatment and as kinase inhibitors .
Synthesis Analysis
The synthesis of morpholine derivatives can involve multiple steps, including condensation, amination, cyclization, and nucleophilic substitution reactions. For instance, the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide was achieved by condensing 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine, which in turn was prepared from 2,6-difluorobenzonitrile through amination with morpholine followed by cyclization with hydrazine hydrate . Similarly, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one involved a three-step process starting from cyclopentanone oxime and 1-fluoro-4-nitrobenzene .
Molecular Structure Analysis
The molecular structures of morpholine derivatives are characterized using various spectroscopic techniques such as FTIR, NMR, and mass spectrometry. For example, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was determined to belong to the monoclinic system, providing insights into the spatial arrangement of the molecule . The morpholine ring itself is known to adopt a chair conformation, which is crucial for its interaction with biological targets .
Chemical Reactions Analysis
Morpholine derivatives can participate in a variety of chemical reactions, often as intermediates in the synthesis of more complex molecules. The presence of the morpholine moiety can influence the reactivity and selectivity of these compounds in reactions. For instance, the morpholine oxygen in 4-(pyrimidin-4-yl)morpholines is essential for forming key hydrogen bonding interactions and conferring selectivity in kinase inhibition .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. These properties are critical for the pharmacokinetic and pharmacodynamic profiles of the compounds. For example, the electrochemical properties of (3-morpholin-4-ylpropoxy) groups substituted cobalt and manganese phthalocyanines were studied using cyclic voltammetry, demonstrating the potential for electropolymerization on a Pt working electrode .
科学的研究の応用
Pharmacological Inhibitors Development : 3-Morpholin-4-ylpropanohydrazide derivatives have been investigated for their role in inhibiting the PI3K-AKT-mTOR pathway, a critical signaling pathway in cell growth and cancer. Researchers identified morpholine isosteres, which mimic key conformational aspects of morpholine, as potent selective dual inhibitors of mTORC1 and mTORC2 (Hobbs et al., 2019).
Synthesis of Antimicrobials : Morpholine derivatives, including those similar to 3-Morpholin-4-ylpropanohydrazide, have been utilized in the synthesis of potent antimicrobials. For instance, 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine has been synthesized and applied in creating antimicrobial compounds like phendimetrazine and polygonapholine (Kumar, Sadashiva, & Rangappa, 2007).
Antimicrobial and Antiurease Activities : Novel morpholine derivatives have been synthesized and assessed for their antimicrobial and antiurease activities. These compounds have shown activity against microorganisms like M. smegmatis and fungi such as C. albicans and S. cerevisiae (Bektaş et al., 2012).
Anti-Inflammatory Studies : Morpholine derivatives have been synthesized for in vitro and in vivo anti-inflammatory applications. These compounds, developed from morpholine and p-chlorobenzonitrile, have shown potential in anti-inflammatory studies (Somashekhar & Kotnal, 2019).
Anticancer Evaluation : Certain indole-based sulfonohydrazide derivatives containing a morpholine heterocyclic ring have been synthesized and screened for anticancer activity. These compounds have shown promising inhibition of breast cancer cell lines, highlighting the therapeutic potential of morpholine derivatives in cancer treatment (Gaur et al., 2022).
Antimicrobial Agents Development : New 1,2,4-triazole derivatives containing a morpholine moiety have been designed and synthesized as antimicrobial agents. Some of these compounds have exhibited good or moderate antimicrobial activity (Sahin et al., 2012).
Building Blocks in Medicinal Chemistry : Bridged bicyclic morpholines, like 3-oxa-6-azabicyclo[3.1.1]heptane, have been synthesized as important building blocks in medicinal chemistry research. These compounds have shown similar lipophilicity to morpholine and are utilized in the synthesis of various pharmacologically active molecules (Walker, Eklov, & Bedore, 2012).
特性
IUPAC Name |
3-morpholin-4-ylpropanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c8-9-7(11)1-2-10-3-5-12-6-4-10/h1-6,8H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHXMRKFJWOESU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364760 | |
| Record name | 3-morpholin-4-ylpropanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholin-4-ylpropanohydrazide | |
CAS RN |
59737-33-6 | |
| Record name | 3-morpholin-4-ylpropanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)
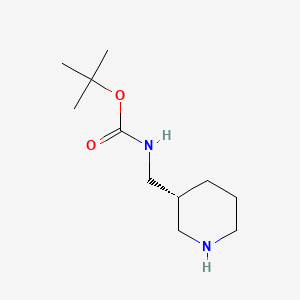



![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)

![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B1332687.png)
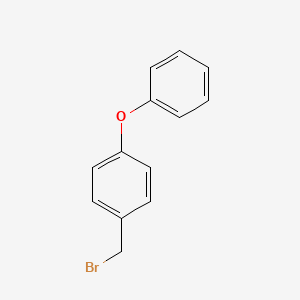
![cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1332695.png)
